molecular formula C16H18O5S B6420167 5-(4-Isobutyl-benzenesulfonylmethyl)-furan-2-carboxylic acid CAS No. 1223884-90-9

5-(4-Isobutyl-benzenesulfonylmethyl)-furan-2-carboxylic acid

Cat. No.: B6420167
CAS No.: 1223884-90-9
M. Wt: 322.4 g/mol
InChI Key: HNEKSPDQXWLQJG-UHFFFAOYSA-N
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Description

5-(4-Isobutyl-benzenesulfonylmethyl)-furan-2-carboxylic acid is a complex organic compound that features a furan ring substituted with a carboxylic acid group and a sulfonylmethyl group attached to a 4-isobutylbenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Isobutyl-benzenesulfonylmethyl)-furan-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Friedel-Crafts Alkylation: The initial step involves the alkylation of benzene with isobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 4-isobutylbenzene.

    Sulfonylation: The 4-isobutylbenzene is then subjected to sulfonylation using chlorosulfonic acid to introduce the sulfonyl group, forming 4-isobutylbenzenesulfonyl chloride.

    Coupling with Furan: The sulfonyl chloride is then reacted with furan-2-carboxylic acid under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

5-(4-Isobutyl-benzenesulfonylmethyl)-furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The carboxylic acid group can be converted to esters or amides through reactions with alcohols or amines, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alcohols or amines in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: 5-(4-Isobutyl-benzenesulfanyl)-furan-2-carboxylic acid.

    Substitution: Esters or amides of this compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

Pharmaceutical research may investigate this compound for its potential therapeutic properties, such as anti-inflammatory or anticancer activities, given the presence of the sulfonyl and carboxylic acid groups.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(4-Isobutyl-benzenesulfonylmethyl)-furan-2-carboxylic acid would depend on its specific application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The sulfonyl group could form strong interactions with amino acid residues, while the carboxylic acid group could participate in hydrogen bonding or ionic interactions.

Comparison with Similar Compounds

Similar Compounds

    Ibuprofen: 2-(4-Isobutylphenyl)propanoic acid, a widely used nonsteroidal anti-inflammatory drug (NSAID).

    Sulindac: Another NSAID with a sulfonyl group, used for its anti-inflammatory and analgesic properties.

Uniqueness

5-(4-Isobutyl-benzenesulfonylmethyl)-furan-2-carboxylic acid is unique due to the combination of a furan ring with a sulfonylmethyl group and a carboxylic acid group. This structural combination is not commonly found in other compounds, providing unique chemical and biological properties that can be exploited in various applications.

Properties

IUPAC Name

5-[[4-(2-methylpropyl)phenyl]sulfonylmethyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O5S/c1-11(2)9-12-3-6-14(7-4-12)22(19,20)10-13-5-8-15(21-13)16(17)18/h3-8,11H,9-10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNEKSPDQXWLQJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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